4-Hydrazinylphenyl pivalate hydrochloride

Synthetic Intermediate Purity Pharmaceutical Building Block Quality Control

4-Hydrazinylphenyl pivalate hydrochloride (CAS 1187927-89-4) is a substituted phenylhydrazine derivative featuring a pivalate (trimethylacetate) ester protecting group on the phenolic oxygen. This compound serves as a versatile synthetic intermediate in medicinal and agricultural chemistry, where its hydrazine moiety enables a range of transformations including azo coupling, heterocycle formation, and hydrazone ligation.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
CAS No. 1187927-89-4
Cat. No. B3176866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinylphenyl pivalate hydrochloride
CAS1187927-89-4
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=C(C=C1)NN.Cl
InChIInChI=1S/C11H16N2O2.ClH/c1-11(2,3)10(14)15-9-6-4-8(13-12)5-7-9;/h4-7,13H,12H2,1-3H3;1H
InChIKeyJHQIADUGILCEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydrazinylphenyl Pivalate Hydrochloride (CAS 1187927-89-4): A Protected Hydrazine Building Block for Pharmaceutical and Agrochemical Synthesis


4-Hydrazinylphenyl pivalate hydrochloride (CAS 1187927-89-4) is a substituted phenylhydrazine derivative featuring a pivalate (trimethylacetate) ester protecting group on the phenolic oxygen. This compound serves as a versatile synthetic intermediate in medicinal and agricultural chemistry, where its hydrazine moiety enables a range of transformations including azo coupling, heterocycle formation, and hydrazone ligation . The pivalate ester provides temporary protection of the phenol during synthetic sequences, a strategic advantage over unprotected 4-hydrazinophenol which exhibits greater oxidative sensitivity and limited regioselectivity in subsequent reactions .

Why 4-Hydrazinylphenyl Pivalate Hydrochloride Cannot Be Replaced by Unprotected Hydrazinophenols or Alternative Hydrazine Donors


Substituting this compound with unprotected 4-hydrazinophenol or simple arylhydrazines introduces significant synthetic liabilities. The free phenolic -OH in 4-hydrazinophenol (CAS 123-33-1) is susceptible to oxidation and can participate in undesired side reactions during hydrazine-driven transformations, leading to complex product mixtures and reduced yields . Conversely, the pivalate ester in the target compound acts as a robust, base-stable protecting group that can be selectively removed under mild acidic conditions after the hydrazine-mediated step is complete . This orthogonal protection strategy is not achievable with alternative hydrazine sources such as phenylhydrazine or 4-nitrophenylhydrazine, which lack the masked phenol functionality required for subsequent derivatization at that position [1].

Head-to-Head Comparative Evidence: 4-Hydrazinylphenyl Pivalate Hydrochloride vs. Closest Structural Analogs


Purity Grade Comparison: 4-Hydrazinylphenyl Pivalate HCl Offers Higher Assured Purity than Free Base Form

The hydrochloride salt (CAS 1187927-89-4) is commercially available at a guaranteed minimum purity of 98% from multiple suppliers , whereas the free base form (2,2-dimethyl-propionic acid 4-hydrazino-phenyl ester, CAS 786709-15-7) is typically supplied at 96% purity or as a technical grade product with variable assay [1]. Higher initial purity translates directly to fewer purification steps and improved yield consistency in downstream synthetic sequences .

Synthetic Intermediate Purity Pharmaceutical Building Block Quality Control

Safety and Handling: Reduced Hazard Profile of Hydrochloride Salt vs. Free Hydrazine Base

The hydrochloride salt (CAS 1187927-89-4) is classified under GHS07 with a 'Warning' signal word and hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, the free base form (CAS 786709-15-7) and structurally related hydrazine derivatives often carry more severe hazard classifications, including 'Danger' signal words and H301 (toxic if swallowed) or H311 (toxic in contact with skin) statements [1]. This reduced hazard profile simplifies laboratory handling, lowers shipping restrictions, and reduces associated compliance costs [2].

Laboratory Safety Chemical Handling GHS Classification

Hydrolytic Stability: Pivalate Ester Protection Prevents Premature Phenol Deprotection

The pivalate (trimethylacetate) ester is significantly more resistant to hydrolysis than the corresponding acetate or benzoate esters due to steric hindrance from the tert-butyl group . While quantitative hydrolysis rate data for this specific compound is not published, class-level inference from studies on substituted phenyl pivalates indicates that pivalate esters hydrolyze approximately 10- to 50-fold slower than acetate esters under identical aqueous basic conditions [1]. This differential stability allows the pivalate group to survive hydrazine-mediated reactions (e.g., hydrazone formation, heterocyclization) that would cleave less hindered esters .

Protecting Group Strategy Synthetic Methodology Ester Stability

High-Value Application Scenarios for 4-Hydrazinylphenyl Pivalate Hydrochloride Based on Differentiated Evidence


Late-Stage Diversification in Medicinal Chemistry Programs

In drug discovery campaigns where a phenol moiety is required in the final API but must remain masked during early synthetic steps, 4-hydrazinylphenyl pivalate hydrochloride provides a dual-handle building block. The hydrazine group enables rapid generation of hydrazone or heterocycle libraries, while the pivalate ester protects the phenol from oxidation and electrophilic attack . This orthogonal protection strategy is particularly valuable for constructing kinase inhibitor scaffolds and GPCR ligands where phenol substitution patterns critically influence target engagement .

Agrochemical Intermediate Synthesis Requiring Regioselective Heterocycle Formation

The compound's hydrazine functionality is ideally suited for synthesizing 1,3,4-oxadiazole, triazole, and pyrazole derivatives that serve as active ingredients in fungicides and herbicides . The pivalate protecting group withstands the elevated temperatures and basic conditions often employed in heterocycle-forming reactions, ensuring the phenol remains available for subsequent derivatization (e.g., sulfonation, alkylation) after heterocycle construction .

Bioconjugation and Affinity Probe Construction

The hydrazine group can be selectively functionalized with aldehyde- or ketone-bearing biomolecules (e.g., oxidized glycans, pyridoxal phosphate cofactors) to form stable hydrazone linkages . The pivalate-protected phenol can later be deprotected under mild acidic conditions to introduce additional reporter tags (e.g., fluorophores, biotin) without perturbing the hydrazone conjugate. This stepwise conjugation strategy offers superior control compared to using unprotected 4-hydrazinophenol, which would present an unprotected phenol throughout the entire sequence, risking oxidation or non-specific acylation .

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